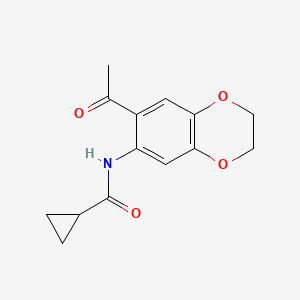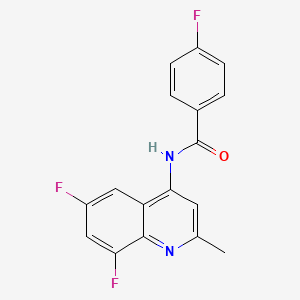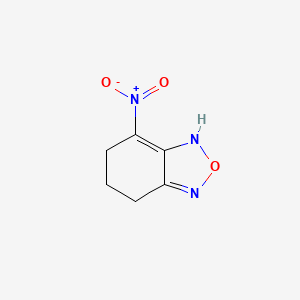![molecular formula C17H15N3O5S2 B11049887 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of pyran, thiazole, and benzenesulfonamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran and thiazole intermediates, followed by their coupling with a benzenesulfonamide derivative.
Preparation of Pyran Intermediate: The pyran intermediate can be synthesized by the reaction of acetylacetone with an appropriate aldehyde under acidic conditions to form the pyran ring.
Preparation of Thiazole Intermediate: The thiazole intermediate can be synthesized by the reaction of a thioamide with α-haloketone under basic conditions.
Coupling Reaction: The final step involves the coupling of the pyran and thiazole intermediates with a benzenesulfonamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyran moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the pyran and acetyl functionalities.
Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
In medicinal chemistry, 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
作用機序
The mechanism of action of 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]benzoic acid
- N-(1,3-thiazol-2-yl)benzenesulfonamide
- 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
What sets 4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide apart from similar compounds is its combination of pyran, thiazole, and benzenesulfonamide moieties. This unique structure may confer specific biological activities and chemical reactivity that are not observed in the similar compounds listed above.
特性
分子式 |
C17H15N3O5S2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
4-[(3-acetyl-6-methyl-4-oxopyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O5S2/c1-10-9-14(22)15(11(2)21)16(25-10)19-12-3-5-13(6-4-12)27(23,24)20-17-18-7-8-26-17/h3-9,19H,1-2H3,(H,18,20) |
InChIキー |
DZACHVUHRNGQGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=C(O1)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11049806.png)


![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)

![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)

![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
![N-(3-chloro-4-methoxyphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11049884.png)

![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide](/img/structure/B11049892.png)